N1-(4-chlorobenzyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide is a chemical compound with the molecular formula and a molecular weight of approximately 396.9 g/mol. This compound is classified as an oxalamide, which is a derivative of oxalic acid where one or both of the carboxylic acid groups are substituted with amides. The presence of both naphthalene and chlorobenzyl moieties suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound is cataloged under the CAS number 1421441-94-2, which allows for its identification in chemical databases. It falls under the broader category of organic compounds, specifically within the subcategory of amides due to the presence of the oxalamide functional group. Its structural complexity and unique functional groups make it a candidate for further research in various fields, including medicinal chemistry and materials science.
The synthesis of N1-(4-chlorobenzyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, similar compounds are often synthesized through methods such as:
These methods require careful control of reaction conditions to ensure high yields and purity.
The molecular structure of N1-(4-chlorobenzyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide can be represented as follows:
The SMILES notation for this compound is: O=C(NCCC(O)c1cccc2ccccc12)C(=O)NCc1ccc(Cl)cc1, which provides insight into its connectivity and functional groups.
N1-(4-chlorobenzyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide may undergo various chemical reactions typical for oxalamides, including:
These reactions can be leveraged to modify the compound for specific applications or to synthesize derivatives.
While specific mechanisms of action for N1-(4-chlorobenzyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide are not extensively documented, compounds with similar structures often exhibit biological activity through interaction with biological targets such as enzymes or receptors. The mechanism may involve:
Further studies would be necessary to elucidate its precise mechanism within biological systems.
The physical properties of N1-(4-chlorobenzyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide include:
Chemical properties such as reactivity with acids or bases would be influenced by the presence of functional groups like hydroxyls and amides.
N1-(4-chlorobenzyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide has potential applications in various scientific fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4